molecular formula C23H32N8 B14186979 1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} CAS No. 922183-35-5

1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}

Cat. No.: B14186979
CAS No.: 922183-35-5
M. Wt: 420.6 g/mol
InChI Key: ZXTFVJJDXMTBEW-UHFFFAOYSA-N
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Description

1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is a complex organic compound characterized by its unique structure, which includes two diazepane rings connected by a methylene bridge and substituted with phenyldiazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} typically involves the reaction of 3-aminodiazepane with benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to a coupling reaction with diazonium salts derived from aniline to introduce the phenyldiazenyl groups. The final step involves the reduction of the Schiff base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted phenyldiazenyl derivatives.

Scientific Research Applications

1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} involves its interaction with molecular targets such as enzymes and receptors. The phenyldiazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Methylenebis{3-methylpiperidine}: Similar in structure but lacks the phenyldiazenyl groups.

    1,1’-Methylenebis{3,5-dimethylpyrazole}: Contains pyrazole rings instead of diazepane rings.

    1,1’-Methylenebis{4-hydroxyquinoline}: Features quinoline rings and hydroxyl groups.

Uniqueness

1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is unique due to the presence of both diazepane rings and phenyldiazenyl groups, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

922183-35-5

Molecular Formula

C23H32N8

Molecular Weight

420.6 g/mol

IUPAC Name

phenyl-[3-[(3-phenyldiazenyl-1,3-diazepan-1-yl)methyl]-1,3-diazepan-1-yl]diazene

InChI

InChI=1S/C23H32N8/c1-3-11-22(12-4-1)24-26-30-17-9-7-15-28(20-30)19-29-16-8-10-18-31(21-29)27-25-23-13-5-2-6-14-23/h1-6,11-14H,7-10,15-21H2

InChI Key

ZXTFVJJDXMTBEW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CN(C1)CN2CCCCN(C2)N=NC3=CC=CC=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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